molecular formula C14H14N4O2S B2903105 2-(4-nitrophenyl)-N-(o-tolyl)hydrazinecarbothioamide CAS No. 20131-57-1

2-(4-nitrophenyl)-N-(o-tolyl)hydrazinecarbothioamide

Cat. No. B2903105
CAS RN: 20131-57-1
M. Wt: 302.35
InChI Key: DKUWOJXNLLXZIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-nitrophenyl)-N-(o-tolyl)hydrazinecarbothioamide (NPOT) is a chemical compound that has attracted significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and industry. NPOT is a yellow crystalline powder with a molecular formula of C14H13N3O2S and a molecular weight of 295.34 g/mol.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-N-(o-tolyl)hydrazinecarbothioamide is not well understood. However, it is believed that this compound exerts its biological effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cancer.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This compound also exhibits potent antioxidant properties by scavenging free radicals and reducing oxidative stress. In addition, this compound has been shown to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(4-nitrophenyl)-N-(o-tolyl)hydrazinecarbothioamide in laboratory experiments is its high purity and stability. This compound is also readily available and relatively inexpensive. However, one of the major limitations of using this compound in laboratory experiments is its potential toxicity. Therefore, appropriate safety measures should be taken when handling this compound.

Future Directions

There are several future directions for research on 2-(4-nitrophenyl)-N-(o-tolyl)hydrazinecarbothioamide. One area of research could be to further elucidate the mechanism of action of this compound in order to better understand its biological effects. Another area of research could be to investigate the potential use of this compound as a therapeutic agent in the treatment of various diseases such as cancer and inflammatory disorders. Additionally, research could be conducted to explore the potential use of this compound in agriculture as a natural pesticide.

Synthesis Methods

The synthesis of 2-(4-nitrophenyl)-N-(o-tolyl)hydrazinecarbothioamide involves the reaction of 4-nitrobenzaldehyde with o-toluidine in the presence of hydrazine hydrate and carbon disulfide. The reaction yields this compound as a yellow crystalline powder with a high yield and purity.

Scientific Research Applications

2-(4-nitrophenyl)-N-(o-tolyl)hydrazinecarbothioamide has been extensively studied for its potential applications in various fields of scientific research. In medicine, this compound has been shown to exhibit potent anti-inflammatory, antioxidant, and anticancer properties. In agriculture, this compound has been used as a pesticide due to its ability to inhibit the growth of various plant pathogens. In industry, this compound has been used as a dye intermediate and in the production of rubber chemicals.

properties

IUPAC Name

1-(2-methylphenyl)-3-(4-nitroanilino)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S/c1-10-4-2-3-5-13(10)15-14(21)17-16-11-6-8-12(9-7-11)18(19)20/h2-9,16H,1H3,(H2,15,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKUWOJXNLLXZIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=S)NNC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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